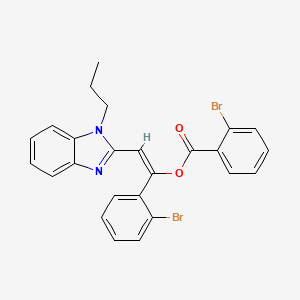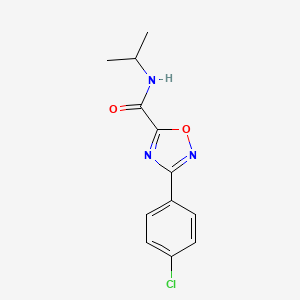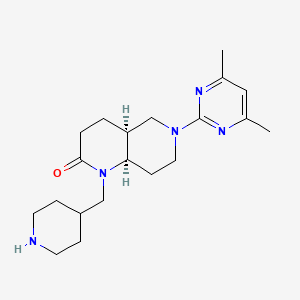
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate (BPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPB is a fluorescent molecule that has been used as a tool to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Mecanismo De Acción
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate works by binding to specific molecules in cells and emitting a fluorescent signal when excited by light. This allows researchers to track the movement and activity of these molecules in real-time.
Biochemical and Physiological Effects:
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate has been shown to have minimal toxic effects on cells and has been used in live cell imaging studies. In addition, 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate is its ability to label specific molecules in cells with high specificity and sensitivity. It can also be used in live cell imaging studies, allowing researchers to track the movement and activity of molecules in real-time. However, 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate has limitations in terms of its photostability and its ability to penetrate certain tissues.
Direcciones Futuras
There are several future directions for research on 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate. One area of interest is the development of new fluorescent probes based on the structure of 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate. Another area of interest is the use of 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate in the development of new drugs and drug targets. Additionally, there is potential for the use of 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate in diagnostic applications, such as the detection of cancer cells.
Métodos De Síntesis
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate can be synthesized using a multi-step process that involves the reaction of 2-bromoacetophenone with 1-propyl-1H-benzimidazole to form 2-(1-propyl-1H-benzimidazol-2-yl)acetophenone. This intermediate is then reacted with 2-bromobenzoyl chloride to form 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate.
Aplicaciones Científicas De Investigación
1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate has been widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. 1-(2-bromophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-bromobenzoate has also been used to study the mechanism of action of various drugs and to identify potential drug targets.
Propiedades
IUPAC Name |
[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Br2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIJWCQXLIXCF-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Br)OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Br)/OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397500.png)
![4-cyclopentyl-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5397504.png)

![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5397572.png)
![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)

![N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)